Cas no 24444-74-4 (4-methoxydibenzothiophene)

4-methoxydibenzothiophene 化学的及び物理的性質
名前と識別子
-
- 4-methoxydibenzothiophene
- dibenzo[b,d]thiophene, 4-methoxy-
- MFCD00092677
- 24444-74-4
- SCHEMBL3295801
- SY282553
- XISNFPLKXUIFRL-UHFFFAOYSA-N
- InChI=1/C13H10OS/c1-14-11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8H,1H
- CS-0196400
- E89396
- DB-332409
- 4-Methoxy-dibenzothiophene
- 4-methoxydibenzo[b,d]thiophene
- 6-METHOXY-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
-
- MDL: MFCD00092677
- インチ: InChI=1S/C13H10OS/c1-14-11-7-4-6-10-9-5-2-3-8-12(9)15-13(10)11/h2-8H,1H3
- InChIKey: XISNFPLKXUIFRL-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC2=C1SC3=CC=CC=C23
計算された属性
- せいみつぶんしりょう: 214.0453
- どういたいしつりょう: 214.04523611g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 37.5Ų
じっけんとくせい
- PSA: 9.23
4-methoxydibenzothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY282553-1g |
4-Methoxydibenzo[b,d]thiophene |
24444-74-4 | ≥95% | 1g |
¥8955.0 | 2023-09-15 | |
Aaron | AR00BI4R-1g |
4-Methoxydibenzo[b,d]thiophene |
24444-74-4 | 95% | 1g |
$590.00 | 2025-02-12 | |
abcr | AB516013-5g |
4-Methoxydibenzothiophene; . |
24444-74-4 | 5g |
€1826.60 | 2024-08-02 | ||
A2B Chem LLC | AF35615-1g |
4-Methoxydibenzo[b,d]thiophene |
24444-74-4 | 97% | 1g |
$432.00 | 2024-04-20 | |
A2B Chem LLC | AF35615-5g |
4-Methoxydibenzo[b,d]thiophene |
24444-74-4 | 97% | 5g |
$1377.00 | 2024-04-20 | |
abcr | AB516013-1g |
4-Methoxydibenzothiophene; . |
24444-74-4 | 1g |
€549.90 | 2024-08-02 | ||
Ambeed | A494865-1g |
4-Methoxydibenzo[b,d]thiophene |
24444-74-4 | 95+% | 1g |
$989.0 | 2024-07-28 | |
Chemenu | CM362300-1g |
4-methoxydibenzo[b,d]thiophene |
24444-74-4 | 95%+ | 1g |
$588 | 2024-07-28 | |
Aaron | AR00BI4R-500mg |
4-Methoxydibenzo[b,d]thiophene |
24444-74-4 | 95% | 500mg |
$443.00 | 2025-02-12 | |
A2B Chem LLC | AF35615-500mg |
4-Methoxydibenzo[b,d]thiophene |
24444-74-4 | 97% | 500mg |
$328.00 | 2024-04-20 |
4-methoxydibenzothiophene 関連文献
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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3. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
4-methoxydibenzothiopheneに関する追加情報
Introduction to 4-methoxydibenzothiophene (CAS No. 24444-74-4)
4-methoxydibenzothiophene, identified by the chemical identifier CAS No. 24444-74-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the dibenzothiophene family, characterized by a fused ring system consisting of two benzene rings connected by a sulfur atom. The presence of a methoxy group at the 4-position introduces additional electronic and steric influences, making it a versatile scaffold for various chemical modifications and applications.
The structural motif of 4-methoxydibenzothiophene contributes to its remarkable stability and reactivity, which are highly valued in synthetic chemistry. Its aromatic nature allows for facile participation in various organic reactions, including electrophilic aromatic substitution, nucleophilic addition, and metal-catalyzed coupling reactions. These attributes have positioned it as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
In recent years, 4-methoxydibenzothiophene has been extensively studied for its potential applications in medicinal chemistry. Researchers have leveraged its structural framework to design novel bioactive compounds with therapeutic implications. For instance, derivatives of 4-methoxydibenzothiophene have been explored as scaffolds for antitumor agents, cardiovascular drugs, and antimicrobial agents. The methoxy group at the 4-position serves as a modifiable handle, enabling chemists to introduce additional functional groups that can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
One of the most compelling aspects of 4-methoxydibenzothiophene is its role in the development of organic semiconductors and optoelectronic materials. The conjugated system of the dibenzothiophene core facilitates efficient charge transport, making it an attractive component in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic devices. Recent advancements in this area have demonstrated that incorporating 4-methoxydibenzothiophene into polymer or small-molecule backbones can significantly enhance device performance due to its electron-donating properties and planar structure.
The synthesis of 4-methoxydibenzothiophene itself has been optimized through various methodologies, including cyclization reactions and cross-coupling techniques. Modern synthetic approaches often employ transition metal catalysts to achieve high yields and selectivity, reducing the environmental impact of the process. Additionally, green chemistry principles have been integrated into these synthetic routes, minimizing waste generation and improving energy efficiency.
From an industrial perspective, 4-methoxydibenzothiophene is valued for its scalability in production. Its relatively simple structure allows for cost-effective manufacturing processes, which is crucial for commercial applications in both pharmaceuticals and materials science. Companies specializing in fine chemicals have developed robust synthetic protocols that ensure consistent quality and purity, meeting the stringent requirements of research institutions and industrial partners.
The pharmacological significance of 4-methoxydibenzothiophene has been further underscored by clinical studies investigating its derivatives. While not yet approved for human use, preclinical trials have revealed promising results regarding its efficacy in treating various diseases. These studies highlight its potential as a lead compound for drug discovery programs targeting neurological disorders, metabolic diseases, and inflammatory conditions. The methoxy group’s ability to modulate biological activity makes it an ideal candidate for further exploration.
In conclusion, 4-methoxydibenzothiophene (CAS No. 24444-74-4) represents a fascinating compound with broad applicability across multiple scientific disciplines. Its unique structural features have enabled innovative developments in pharmaceuticals and advanced materials, positioning it as a cornerstone of modern chemical research. As our understanding of its properties continues to evolve, so too will its role in addressing some of the most pressing challenges in medicine and technology.
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